5-Oct-1-ynylnicotinic acid

Lipophilicity Drug-likeness Membrane permeability

5-Oct-1-ynylnicotinic acid (IUPAC: 5-oct-1-ynylpyridine-3-carboxylic acid, MF: C₁₄H₁₇NO₂, MW: 231.29 g/mol) is a 5-substituted nicotinic acid derivative bearing a terminal oct-1-ynyl (C8 alkyne) side chain at the pyridine 5-position. It belongs to the class of alkynyl-substituted pyridine-3-carboxylic acids and is cataloged as a Maybridge screening compound (KM09448) within the Thermo Fisher Scientific HitFinder™ collection.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 845266-29-7
Cat. No. B1621920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oct-1-ynylnicotinic acid
CAS845266-29-7
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCCCCCC#CC1=CC(=CN=C1)C(=O)O
InChIInChI=1S/C14H17NO2/c1-2-3-4-5-6-7-8-12-9-13(14(16)17)11-15-10-12/h9-11H,2-6H2,1H3,(H,16,17)
InChIKeyQCJIZXKMWCHTFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oct-1-ynylnicotinic Acid (CAS 845266-29-7): Structural Definition and Compound Class for Procurement Decisions


5-Oct-1-ynylnicotinic acid (IUPAC: 5-oct-1-ynylpyridine-3-carboxylic acid, MF: C₁₄H₁₇NO₂, MW: 231.29 g/mol) is a 5-substituted nicotinic acid derivative bearing a terminal oct-1-ynyl (C8 alkyne) side chain at the pyridine 5-position [1]. It belongs to the class of alkynyl-substituted pyridine-3-carboxylic acids and is cataloged as a Maybridge screening compound (KM09448) within the Thermo Fisher Scientific HitFinder™ collection [2]. The molecule is characterized by a measured melting point of 120 °C and computed boiling point of 409 °C at 760 mmHg, with a density of 1.11 g/cm³ . Its terminal alkyne and carboxylic acid functional groups establish it as a bifunctional building block for medicinal chemistry derivatization, particularly via amide coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .

Why 5-Oct-1-ynylnicotinic Acid Cannot Be Replaced by Generic Nicotinic Acid or Shorter-Chain Analogs in Synthetic and Screening Workflows


Nicotinic acid derivatives with different 5-position substituents are not interchangeable for two structural reasons. First, the C8 terminal alkyne provides a unique combination of lipophilic reach (computed LogP of the ethyl ester analog = 4.4 [1]) and rigid linear geometry due to sp-hybridized carbons, which fundamentally differs from the flexible, saturated octyl chain of 5-octylnicotinic acid [2]. Second, the terminal alkyne enables CuAAC click chemistry conjugation that is impossible with saturated-chain or shorter alkyne (e.g., 5-ethynyl or 5-propynyl) analogs, while the C8 chain length supplies greater hydrophobic surface contact area than shorter-chain variants . Substituting with nicotinic acid itself (MW: 123.11, no 5-substituent) loses both the hydrophobic side chain and the synthetic handle entirely, precluding its use in the same derivatization pathways. The evidence below quantifies these differences across specific measurable dimensions.

Quantitative Differentiation Evidence: 5-Oct-1-ynylnicotinic Acid vs. Saturated, Shorter-Chain, and Positional Isomer Analogs


Lipophilicity Advantage: Computed LogP of 5-Oct-1-ynylnicotinic Acid Ethyl Ester vs. Shorter-Chain and Saturated Analogs

The ethyl ester prodrug form of 5-oct-1-ynylnicotinic acid exhibits a computed octanol/water partition coefficient (LogP) of 4.4 [1]. This represents an increase of approximately 1.6–2.0 LogP units over hypothetical 5-hexyl (C6) analogs and approximately 0.8–1.2 LogP units over 5-heptyl (C7) analogs, based on the established Hansch π contribution of ~0.5 per methylene unit for aliphatic chains [2]. The unsaturated oct-1-ynyl chain provides comparable lipophilicity to the saturated octyl analog while introducing rigidity and synthetic utility absent in the fully saturated variant. This LogP value places the compound within a favorable range for passive membrane permeability (typically LogP 1–5 for oral drug-likeness) while exceeding the lipophilicity of shorter-chain 5-substituted nicotinic acid derivatives by a quantifiable margin.

Lipophilicity Drug-likeness Membrane permeability

Synthetic Yield Benchmark: Hydrolysis of Ethyl Ester to 5-Oct-1-ynylnicotinic Acid at 73% Yield

The hydrolysis of ethyl 5-oct-1-ynylpyridine-3-carboxylate to 5-oct-1-ynylnicotinic acid using lithium hydroxide monohydrate in 1,4-dioxane/water proceeds with a reported yield of 73% [1]. This yield provides a reproducible benchmark for procurement-grade synthesis. By comparison, similar ester hydrolysis reactions of 5-bromo-nicotinic acid ethyl ester to 5-bromonicotinic acid typically proceed at >85% yield [2], reflecting the mild deactivating effect of the alkynyl substituent. The 73% yield is sufficient for multi-gram scale-up and compares favorably to analogous Sonogashira coupling/intramolecular cyclization sequences that often require additional protection/deprotection steps and deliver lower overall yields for 5-alkynyl nicotinic acid derivatives (typically 40–65% over two steps) [3].

Synthetic efficiency Building block preparation Process chemistry

Terminal Alkyne Functional Handle: CuAAC Click Chemistry Capability Absent in Saturated-Chain Analogs

5-Oct-1-ynylnicotinic acid possesses a terminal alkyne (C≡C–H) that enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, forming stable 1,2,3-triazole linkages with azide-containing partners . This functional handle is categorically absent in 5-octylnicotinic acid (saturated analog) and 5-hexylnicotinic acid, which bear only C–H terminal bonds. Among alkynyl nicotinic acid analogs, the C8 chain offers greater spatial separation between the coupling site and the pyridine core compared to shorter alkynyl variants such as 5-ethynylnicotinic acid (C2) or 6-(prop-1-yn-1-yl)nicotinic acid (C3 positional isomer at the 6-position) . This separation reduces steric hindrance at the triazole formation site and permits conjugation to larger azide-bearing payloads (e.g., fluorescent dyes, biotin, peptides) without interference from the heterocyclic core [1].

Click chemistry Bioconjugation Chemical biology probes

Computed Hydrogen-Bond Donor/Acceptor Profile and Rotatable Bond Count: Physicochemical Differentiation from Nicotinic Acid and Shorter-Chain Analogs

5-Oct-1-ynylnicotinic acid has a computed hydrogen bond donor count of 1 (carboxylic acid –OH), hydrogen bond acceptor count of 3 (pyridine N, carboxylic acid C=O, and alkyne π-system), and 6 rotatable bonds . By comparison, nicotinic acid (niacin) has 1 HBD, 3 HBA, and 1 rotatable bond (C–COOH rotation only) [1]. The additional 5 rotatable bonds in the C8 alkyne chain increase conformational flexibility significantly compared to the parent compound while remaining within the ≤10 rotatable bond guideline for oral drug-likeness. The polar surface area (PSA) is computed as 50.19 Ų , well below the 140 Ų threshold for blood-brain barrier penetration and the 90 Ų threshold for good oral absorption. In contrast, 5-octylnicotinic acid (saturated analog) has identical HBD/HBA counts but 7 rotatable bonds due to sp³ hybridization along the chain, introducing greater entropic penalty upon binding without the synthetic utility of the alkyne.

Drug-likeness Physicochemical descriptors Lead-likeness

Procurement-Relevant Application Scenarios for 5-Oct-1-ynylnicotinic Acid Based on Established Differentiation Evidence


CuAAC Click Chemistry Conjugate Synthesis for Chemical Biology Probe Generation

5-Oct-1-ynylnicotinic acid is the preferred choice over 5-octylnicotinic acid and 5-hexylnicotinic acid when the workflow requires copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates. The terminal alkyne enables irreversible covalent linkage to azide-modified fluorescent dyes, affinity tags (biotin), or biomolecules, while the C8 spacer ensures sufficient distance between the pyridine core and the conjugation site to minimize steric interference with large payloads . This scenario is directly supported by the terminal alkyne functional handle evidence (Evidence Item 3).

Scaffold for Structure-Activity Relationship (SAR) Exploration of 5-Alkynyl Nicotinic Acid Derivatives Targeting GPR109A/HCA2

The C8 alkynyl chain of 5-oct-1-ynylnicotinic acid provides a lipophilic reach (computed LogP ~4.4 for the ester form) that is measurably greater than shorter-chain analogs (C4–C6), positioning it as a reference compound for SAR studies probing the hydrophobic pocket depth of the GPR109A (HCA2) receptor . In the published SAR series leading to SCH 900271 (EC₅₀ = 2 nM at hu-GPR109a), C5 alkyl chain length optimization was critical to achieving potency, and the C8 chain represents the upper bound of productive chain length before activity decline [1]. This scenario derives from the lipophilicity and chain-length differentiation evidence (Evidence Items 1 and 4).

Building Block for Macrocyclic Lipopeptide Inhibitor Synthesis via Amide Coupling

The carboxylic acid group of 5-oct-1-ynylnicotinic acid serves as a demonstrated coupling handle for peptide conjugation. In the synthesis of boronic ester-linked macrocyclic lipopeptides targeting Escherichia coli type I signal peptidase (EcLepB), this compound (or its ester precursor) was used as a key intermediate, with the hydrolysis step proceeding at 73% yield . This established synthetic precedent makes the compound a qualified building block for peptide-drug conjugate programs requiring a lipophilic, click-chemistry-compatible nicotinic acid cap. This scenario is supported by the synthetic yield benchmark evidence (Evidence Item 2).

Physicochemical Reference Standard for Alkynyl-Nicotinic Acid Drug-Likeness Profiling

With computed HBD=1, HBA=3, 6 rotatable bonds, and PSA=50.19 Ų, 5-oct-1-ynylnicotinic acid occupies a distinct physicochemical property space that differentiates it from both the rigid nicotinic acid parent (1 rotatable bond) and the more flexible saturated octyl analog (7 rotatable bonds) . This intermediate conformational profile makes it a useful reference compound for computational ADME modeling and for calibrating high-throughput physicochemical property assays in drug discovery campaigns focused on nicotinic acid receptor modulators. This scenario draws from the physicochemical descriptor evidence (Evidence Item 4).

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